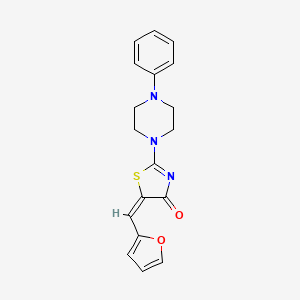
(5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one typically involves the condensation of a furan-2-carbaldehyde with a thiosemicarbazide derivative, followed by cyclization and subsequent reaction with a phenylpiperazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the imine bond may produce a secondary amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antifungal activities. Researchers are investigating its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its versatility in chemical reactions makes it a useful component in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and piperazine moieties. These interactions may disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(furan-2-ylmethylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
- (5E)-5-(furan-2-ylmethylidene)-2-(4-chlorophenylpiperazin-1-yl)-1,3-thiazol-4-one
Uniqueness
Compared to similar compounds, (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one stands out due to its specific combination of functional groups
Properties
CAS No. |
304889-86-9 |
|---|---|
Molecular Formula |
C18H17N3O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H17N3O2S/c22-17-16(13-15-7-4-12-23-15)24-18(19-17)21-10-8-20(9-11-21)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2/b16-13+ |
InChI Key |
LMVQSTHLGSRWEZ-DTQAZKPQSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CO4)/S3 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CO4)S3 |
solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















